molecular formula C31H34N2O6S B12012617 Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617695-41-7

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12012617
CAS No.: 617695-41-7
M. Wt: 562.7 g/mol
InChI Key: XCQAVNLDUYJJPH-WJTDDFOZSA-N
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Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound. It is characterized by a complex structure that includes multiple functional groups such as esters, ketones, and aromatic rings. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:

    Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Functional Group Modifications: Various steps to introduce the butoxybenzoyl, tert-butylphenyl, and other substituents, likely involving Friedel-Crafts acylation, alkylation, and esterification reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Flow Chemistry: Employing continuous flow reactors to enhance efficiency and safety.

    Purification: Utilizing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and aromatic sites.

    Reduction: Reduction reactions could target the ketone and ester functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Possible use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Investigating its effects on various biological pathways and targets.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Altering Cellular Pathways: Influencing processes like cell signaling, metabolism, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(4-methoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Methyl 2-(3-(4-ethoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The unique combination of functional groups and structural features in Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications, such as targeted drug development or specialized materials.

Properties

CAS No.

617695-41-7

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-tert-butylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O6S/c1-7-8-17-39-22-15-11-20(12-16-22)25(34)23-24(19-9-13-21(14-10-19)31(3,4)5)33(28(36)26(23)35)30-32-18(2)27(40-30)29(37)38-6/h9-16,24,34H,7-8,17H2,1-6H3/b25-23+

InChI Key

XCQAVNLDUYJJPH-WJTDDFOZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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